1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
Overview
Description
1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide, also known as EPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in drug development. EPAC is a piperidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide is believed to exert its effects through the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of phosphodiesterases, which are enzymes that play a key role in the regulation of intracellular signaling pathways. Additionally, this compound has been found to modulate the activity of various receptors, including G protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical assays. However, there are also limitations to its use, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of cancer, where it has been found to exhibit anti-tumor properties. Additionally, research on the modulation of neurotransmitters by this compound could lead to the development of new therapies for neurological disorders. Finally, further research on the biochemical and physiological effects of this compound could lead to a better understanding of its potential therapeutic uses.
Scientific Research Applications
1-(ethylsulfonyl)-N-(3-pyridinylmethyl)-3-piperidinecarboxamide has been extensively studied for its potential use in drug development. It has been found to exhibit various properties that make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
1-ethylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-2-21(19,20)17-8-4-6-13(11-17)14(18)16-10-12-5-3-7-15-9-12/h3,5,7,9,13H,2,4,6,8,10-11H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXXUPRFVBJGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.